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Compound of Interest

Compound Name:
(2-Bromo-2-

methylcyclopropyl)methanol

CAS No.: 1823958-85-5

Cat. No.: B1383762 Get Quote

Introduction & Mechanistic Basis[1][2][3][4]
Radical clocks are substrate analogues that undergo a unimolecular rearrangement at a known

rate (

) upon radical formation. By competing this rearrangement against a bimolecular trapping
reaction (e.g., oxygen rebound,

), the rate of the trapping step can be determined from the ratio of rearranged to unrearranged
products.

(2-Bromo-2-methylcyclopropyl)methanol represents a class of ultrafast cyclopropylcarbinyl

clocks.

Structural Advantage: The presence of the bromine and methyl groups at the C2 position of

the cyclopropane ring provides thermodynamic driving force for ring opening. The resulting

ring-opened radical is tertiary and stabilized by the bromine atom (via hyperconjugation and

polarizability), significantly lowering the activation energy for rearrangement compared to

unsubstituted cyclopropylcarbinyl radicals.

Kinetic Domain: While standard clocks operate in the
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range, this probe targets the

regime, essential for studying high-valent metal-oxo species (e.g., Compound I in P450).

Mechanistic Pathway
The probe operates via the Cyclopropylcarbinyl Rearrangement:

Radical Generation: H-atom abstraction from the carbinyl carbon (

) generates the initial radical (I).

Partitioning:

Path A (Trapping): Rapid recombination (e.g., OH rebound) yields the unrearranged

aldehyde/alcohol.

Path B (Clocking): Ring opening via

-scission of the C1-C2 bond. This relieves ring strain and generates a stabilized tertiary
radical (II).

Fate of Rearranged Radical: The ring-opened radical (II) is typically trapped (e.g., by OH) to

form a halo-alkenyl species, or undergoes

-elimination of bromine if the lifetime is sufficient.

Figure 1: Kinetic partitioning of the (2-Bromo-2-methylcyclopropyl)methanol radical clock.
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Experimental Protocols
Protocol A: Synthesis & Purification (Pre-requisite)
Note: Ensure all precursors are handled in a fume hood. Brominated cyclopropanes are

potentially alkylating agents.

Reagents: Use 2-bromo-2-methylcyclopropanecarboxylic acid (commercial or synthesized

via carbene addition to methacrylate) reduced to the alcohol using

or

.

Purification: The probe must be

pure by GC-FID. Impurities (especially open-chain isomers) will bias the

baseline.

Step: Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Validation: Verify structure via

-NMR (look for cyclopropyl protons at

0.5–1.5 ppm) and GC-MS (molecular ion with characteristic Br isotope pattern).

Protocol B: Kinetic Calibration (The "Clocking"
Experiment)
Before applying to an enzyme, the clock rate (

) should be verified in solution using a known radical trap (e.g., thiophenol or

) if precise temperature corrections are needed.

Workflow:

Reaction Mix: Prepare a solution of Substrate (10 mM) and Radical Initiator (e.g., AIBN, 5

mM) in benzene-
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.

Titration: Add varying concentrations of a standard Hydrogen Donor (e.g.,

) ranging from 0.1 M to 2.0 M.

Initiation: Degas (freeze-pump-thaw x3) and heat to 60°C (or photolyze at 25°C).

Analysis: Monitor product ratios (

) by NMR or GC.

Calculation: Plot

vs.

.

Equation:

Slope gives

. Use known

for PhSH to solve for

.

Protocol C: P450 Mechanism Probing (Core Application)
This protocol measures the oxygen rebound rate constant (

) of a cytochrome P450 enzyme.

Reagents:

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Enzyme System: Purified P450 isozyme (1

M) + NADPH-P450 Reductase + Cytochrome b5 (optional).
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Cofactor: NADPH regenerating system (Glucose-6-phosphate, G6P-Dehydrogenase,

).

Substrate: (2-Bromo-2-methylcyclopropyl)methanol (Stock: 50 mM in DMSO).

Step-by-Step Procedure:

Incubation Setup:

Pre-incubate Enzyme mix and Buffer at 37°C for 5 min.

Add Substrate (final conc. 100-500

M). Keep DMSO < 1%.

Reaction Initiation:

Add NADPH regenerating system to start the reaction.

Control: Run a "No NADPH" blank to check for non-enzymatic degradation.

Time Course:

Incubate for defined intervals (e.g., 5, 10, 20 min) to ensure initial rate conditions (<10%

conversion).

Quenching & Extraction:

Quench with ice-cold

(containing an internal standard, e.g., dodecane).

Vortex vigorously for 30s; Centrifuge at 3000 x g for 5 min.

Collect the organic phase. Dry over

.[1]

Derivatization (Optional but Recommended):
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If products are alcohols/aldehydes, treat with MSTFA or BSTFA to form TMS derivatives

for better GC peak shape.

Analytical Quantification (GC-MS/FID):

Inject 1

L onto a non-polar column (e.g., DB-5MS).

Monitor:

Substrate (S): Retention time ~

.

Unrearranged Product (U): (2-Bromo-2-methylcyclopropyl)carboxaldehyde (or gem-

diol).

Rearranged Product (R): 4-bromo-4-penten-2-one (or related tautomer).

Note: Use the Bromine isotope signature (M and M+2 peaks of equal intensity) to

confirm Br-containing metabolites.

Data Analysis & Interpretation
Calculation of Rebound Rate ( )
The relationship between product ratio and rate constants is governed by the competition

kinetics:

Therefore:

Assumptions:

Effective Concentration: The "concentration" of the rebounding species (OH radical bound to

Fe) is effectively unimolecular within the enzyme active site cage.

Irreversibility: The ring opening is irreversible under physiological conditions.
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Reference Data Table
Typical values for similar cyclopropylcarbinyl clocks (at 25°C).

Clock Probe Substituents
(

)

Kinetic Domain

Cyclopropylmethanol None Slow / Medium

trans-2-

Phenylcyclopropylmet

hanol

Phenyl Ultrafast

(2-Bromo-2-

methylcyclopropyl)met

hanol

Br, Me (Est.) Ultrafast

Bicyclo[2.1.0]pentane Strain Fast

Note: The exact

for the Br/Me derivative is highly sensitive to solvent polarity and temperature. For absolute rate
determination, perform Protocol B.

Troubleshooting & Critical Controls
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Issue Possible Cause Solution

No Rearranged Product

The enzyme is too fast for this

clock. Confirm detection limits.

Ensure the probe is actually

being oxidized (check NADPH

consumption).

100% Rearranged Product

The clock is too fast; the

radical opens before rebound

can occur. Use a slower clock

(e.g., unsubstituted

cyclopropylmethanol).

Loss of Bromine Reductive Dehalogenation

Check for Br-free products.

This indicates the radical

formed on the ring (reductive

mechanism) or P450 acted as

a reductase.

Poor Mass Balance Heme Alkylation

The rearranged radical may be

attacking the heme porphyrin

(Suicide Inhibition). Check for

loss of P450 CO-spectrum

(P420 formation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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